molecular formula C9H17N3O3 B605820 Tert-butyl 3-(2-azidoethoxy)propanoate CAS No. 1374658-85-1

Tert-butyl 3-(2-azidoethoxy)propanoate

Cat. No. B605820
M. Wt: 215.25
InChI Key: YQLWGRGAPJGNNQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-azidoethoxy)propanoate is a chemical compound. However, there is limited information available about this specific compound1234. It’s important to note that the compound may have similarities with tert-butyl 3-(2-aminoethoxy)propanoate and tert-butyl 3-(2-hydroxyethoxy)propanoate, which are more commonly studied253.



Synthesis Analysis

The synthesis of Tert-butyl 3-(2-azidoethoxy)propanoate is not readily available in the literature. However, related compounds such as tert-Butyl 3-(2-Aminoethoxy)propanoate have been synthesized and are available for purchase6.



Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(2-azidoethoxy)propanoate is not readily available. However, related compounds like tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate have a molecular formula of C11H23NO4, an average mass of 233.305 Da, and a monoisotopic mass of 233.162704 Da2.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Tert-butyl 3-(2-azidoethoxy)propanoate.



Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 3-(2-azidoethoxy)propanoate are not readily available. However, related compounds like tert-Butyl 3-(2-hydroxyethoxy)propanoate are known to be solid at room temperature1.


Scientific Research Applications

Crystal Structure and Conformation

  • A study by Kozioł et al. (2001) examined the crystal structure of a related compound, tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate. This L-cysteine derivative, similar in structure to tert-butyl 3-(2-azidoethoxy)propanoate, demonstrated significant insights into the conformation-stabilizing function of weak intermolecular bonding in such compounds (Kozioł et al., 2001).

Encapsulation and Polymerization

  • Research by Sondi et al. (2000) explored the encapsulation of nanosilica using tert-butyl acrylate polymer by in situ polymerization. This method, potentially applicable to tert-butyl 3-(2-azidoethoxy)propanoate, showcased advancements in encapsulated inorganic resist technology (Sondi et al., 2000).

Antioxidant Properties

  • Perrin and Meyer (2002) discussed the quantification of synthetic phenolic antioxidants, including tert-butyl derivatives, in various food products. Their research could provide insights into the antioxidant capabilities of tert-butyl 3-(2-azidoethoxy)propanoate in similar contexts (Perrin & Meyer, 2002).

Thermal Oxidation Mechanisms

  • Zhan et al. (2020) investigated the thermal oxidation mechanism of antioxidants in ester base oils, including compounds structurally related to tert-butyl 3-(2-azidoethoxy)propanoate. Such research is crucial for understanding the behavior of tert-butyl 3-(2-azidoethoxy)propanoate under thermal stress (Zhan et al., 2020).

Enantioselective Synthesis

  • Pajouhesh et al. (2000) described the enantioselective synthesis of certain amino acids using tert-butyl derivatives. This process could be relevant to the synthesis of compounds involving tert-butyl 3-(2-azidoethoxy)propanoate (Pajouhesh et al., 2000).

Radical Intermediates in Thermolysis

  • Research by Dolenc and Plesničar (1997) on the thermolysis of tert-butylperoxy iodanes highlighted the formation of radical intermediates, which is significant for understanding the reactivity of tert-butyl 3-(2-azidoethoxy)propanoate in similar reactions (Dolenc & Plesničar, 1997).

Organometallic Chemistry Applications

  • Patra et al. (2012) synthesized planar chiral carboxylic acid derivatives containing tert-butyl groups. Such syntheses could potentially apply to modifications of tert-butyl 3-(2-azidoethoxy)propanoate in organometallic contexts (Patra et al., 2012).

Safety Evaluation in Food Contact Materials

  • A study by Flavourings (2011) assessed the safety of a tert-butyl-based compound in food contact materials, which could be relevant for evaluating the safety of tert-butyl 3-(2-azidoethoxy)propanoate in similar applications (Flavourings, 2011).

Antioxidant-Loaded Nanoparticles

  • Huang et al. (2018) loaded mesoporous silica nanoparticles with tert-butyl-based antioxidants. This approach could be adapted for delivering tert-butyl 3-(2-azidoethoxy)propanoate in nanoparticle systems (Huang et al., 2018).

Safety And Hazards

The safety and hazards associated with Tert-butyl 3-(2-azidoethoxy)propanoate are not readily available. However, related compounds like tert-Butyl 3-(2-hydroxyethoxy)propanoate are classified as combustible solids1.


Future Directions

The future directions for the study and application of Tert-butyl 3-(2-azidoethoxy)propanoate are not readily available in the literature.


Please note that this information is based on the available resources and there might be more recent studies or data related to this compound. For more detailed and specific information, consulting a chemical database or a professional in the field is recommended.


properties

IUPAC Name

tert-butyl 3-(2-azidoethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)4-6-14-7-5-11-12-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLWGRGAPJGNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501190643
Record name Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(2-azidoethoxy)propanoate

CAS RN

1374658-85-1
Record name Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374658-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(2-azidoethoxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501190643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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